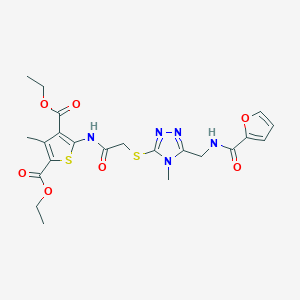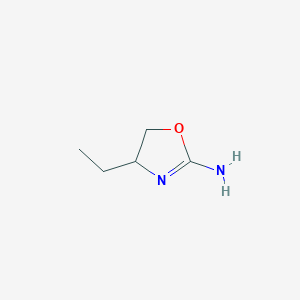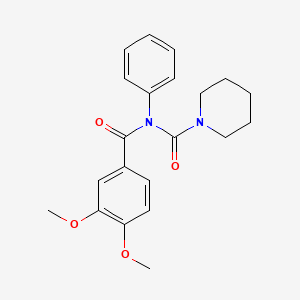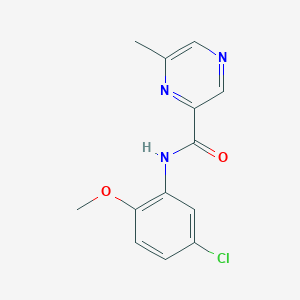![molecular formula C9H11ClF3NO2 B2806227 (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride CAS No. 1391469-99-0](/img/structure/B2806227.png)
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Inhibition of Calcium Entry
One significant application of this compound is in inhibiting Store-Operated Calcium Entry (SOCE). Research has shown that specific analogues of this compound effectively inhibit endoplasmic reticulum (ER) Ca2+ release and SOCE in lymphocyte cell lines (Dago et al., 2018).
Catalysis and Synthesis
The compound is also utilized in catalysis, particularly in the synthesis of certain Ruthenium(II) complexes. These complexes have shown potential in the catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol (Yang et al., 1997).
Antitumor Activity
Another important application is in antitumor research. Derivatives of this compound have been synthesized and tested for their antitumor activity. These studies provide insights into the potential therapeutic applications of these compounds (Isakhanyan et al., 2016).
Optical Resolutions
This compound is also significant in the field of optical resolutions. It has been used in the preparation of optically active compounds through methods like preferential crystallization, highlighting its role in creating enantiopure substances (Shiraiwa et al., 2006).
Ligand Synthesis
It plays a role in synthesizing new ligands for metal complexes. This has applications in understanding the structural and thermal properties of various metal complexes (Baran et al., 2012).
Enantioselective Synthesis
The compound is utilized in enantioselective synthesis processes, particularly in generating protected trans-1,2-amino alcohols. This highlights its use in producing enantiopure compounds from readily available materials (Birrell & Jacobsen, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLGMPQLWNYOC-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)
![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)




![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)


![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)